molecular formula C17H19ClN4O2 B2924926 N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251631-88-5

N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2924926
CAS No.: 1251631-88-5
M. Wt: 346.82
InChI Key: XBUKRXZFHFZUJK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a 4-chlorophenyl group, a 4-methyl-6-oxo-dihydropyrimidinyl core, and a pyrrolidin-1-yl substituent at the pyrimidine’s 2-position.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-16(24)22(17(19-12)21-8-2-3-9-21)11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUKRXZFHFZUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenyl acetic acid, which is then reacted with other reagents to form the final product. Common reagents used in the synthesis include pyrrolidine, methylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from analogs in the Journal of Applied Pharmaceutical Science (2019) primarily in the pyrimidine’s 2-position substituent:

  • Thioether analogs (e.g., compounds 5.4 and 5.6 in ) have a sulfur atom at the 2-position, whereas the target compound features a pyrrolidin-1-yl group .
  • The 4-chlorophenyl group is retained in compound 5.4 , but compound 5.6 substitutes this with a 2,3-dichlorophenyl moiety, altering steric and electronic properties .

Physicochemical Properties

Key differences in properties are summarized below:

Property Target Compound (Pyrrolidinyl) Compound 5.4 (Thioether) Compound 5.6 (Thioether, Dichloro)
Melting Point (°C) Not reported >282 230
Yield (%) Not reported 76 80
Key NMR Shifts (δ, ppm) N/A NHCO: 10.22; SCH2: 4.09 NHCO: 10.10; SCH2: 4.12
Elemental Analysis (C%) N/A 45.29 (found) 45.36 (calculated)

The pyrrolidinyl group in the target compound likely enhances solubility compared to sulfur-containing analogs due to its nitrogen-based polarity.

Research Findings and Limitations

  • Key Insight : The substitution of sulfur with pyrrolidine alters electronic and steric profiles, necessitating tailored synthetic and purification protocols.
  • Gaps in Data : The evidence lacks explicit data on the target compound’s synthesis, bioactivity, or stability, limiting direct comparisons.

Biological Activity

N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C18H18ClN5O2C_{18}H_{18}ClN_5O_2 and its IUPAC name as 2-(4-chlorophenyl)-5-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. The synthesis typically involves multi-step reactions that yield various derivatives with distinct biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of activity include:

1. Anticancer Properties

  • Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. In vitro tests using the MTT assay revealed that the compound exhibited significant inhibitory effects on cell proliferation in these lines .

2. Antibacterial Activity

  • The compound has demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This was evaluated through standard antimicrobial susceptibility tests, indicating its potential use in treating bacterial infections .

3. Enzyme Inhibition

  • This compound also acts as an inhibitor of key enzymes like acetylcholinesterase (AChE) and urease. Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Study 1: Anticancer Activity

A study conducted on a series of acetamide derivatives showed that compounds similar to this compound exhibited significant cytotoxicity in various cancer cell lines. The most effective compounds were those that incorporated the pyrrolidine moiety, which enhanced their interaction with cellular targets .

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial properties of various compounds, this compound was found to be particularly effective against Bacillus subtilis. The results indicated that modifications to the pyrimidine structure could enhance antibacterial activity .

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that this compound effectively inhibited urease activity, which is crucial for the treatment of infections caused by Helicobacter pylori. The structure–activity relationship studies indicated that specific substitutions on the pyrimidine ring could significantly enhance inhibitory potency against urease .

Data Table: Summary of Biological Activities

Activity Type Tested Strains/Cell Lines Results
Anticancer MCF-7, PC-3Significant cytotoxicity (MTT assay)
Antibacterial Salmonella typhi, Bacillus subtilisModerate to strong inhibition
Enzyme Inhibition Acetylcholinesterase (AChE), UreaseEffective inhibition observed

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